molecular formula C16H19N5O4 B4344630 1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4344630
M. Wt: 345.35 g/mol
InChI Key: NSLNGUYIQNAXBK-UHFFFAOYSA-N
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Description

1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a morpholinylmethyl phenyl group

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is known for its mild conditions and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitro group and pyrazole ring play crucial roles in these interactions, facilitating binding to active sites and modulating enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole ring, nitro group, and morpholinylmethyl phenyl group. This structure provides distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-19-11-14(21(23)24)15(18-19)16(22)17-13-4-2-3-12(9-13)10-20-5-7-25-8-6-20/h2-4,9,11H,5-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLNGUYIQNAXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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